molecular formula C14H11BrO2 B113107 5-(Benzyloxy)-2-bromobenzaldehyde CAS No. 85604-06-4

5-(Benzyloxy)-2-bromobenzaldehyde

Cat. No. B113107
CAS RN: 85604-06-4
M. Wt: 291.14 g/mol
InChI Key: NUBOCIQJROMWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Organic compounds like “5-(Benzyloxy)-2-bromobenzaldehyde” are usually described by their molecular formula, structure, and functional groups. In this case, it appears to contain a benzyl ether group and an aldehyde group.



Synthesis Analysis

The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. The choice of methods would depend on the specific structure of the compound.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The presence of the aldehyde group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition.



Physical And Chemical Properties Analysis

These properties, including melting point, boiling point, solubility, and reactivity, can be determined through various experimental procedures.


Scientific Research Applications

Synthesis of Novel Chalcones Derivatives

  • Scientific Field: Pharmaceutical and Medicinal Chemistry .
  • Application Summary: This compound is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results: The synthesized compounds were screened for antimicrobial activity .

Synthesis of Xanthone Glucosides

  • Scientific Field: Natural Product Chemistry .
  • Application Summary: This compound is used in the synthesis of xanthone glucosides, which are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera .
  • Methods of Application: The compound is refluxed with AlCl3 in benzene for 4 hours or heated with HI and Ac2O at 140°C .
  • Results: Xanthones have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

Synthesis of Chromane Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This compound is used in the synthesis of chromane derivatives, which are studied as inhibitors of the salicylate synthase from M. tuberculosis .
  • Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Results: The outcome of this application is not specified in the source .

Synthesis of Transition Metal Complexes

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
  • Methods of Application: The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .

Benzylic Oxidations and Reductions

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is involved in benzylic oxidations and reductions .
  • Methods of Application: The compound is reduced either by catalytic hydrogenation or with reducing metals in acid .
  • Results: The outcome of this application is not specified in the source .

Synthesis of Chromane Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This compound is used in the synthesis of chromane derivatives .
  • Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Results: The outcome of this application is not specified in the source .

Synthesis of Transition Metal Complexes

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
  • Methods of Application: The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .

Benzylic Oxidations and Reductions

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is involved in benzylic oxidations and reductions .
  • Methods of Application: The compound is reduced either by catalytic hydrogenation or with reducing metals in acid .
  • Results: The outcome of this application is not specified in the source .

Synthesis of Chromane Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This compound is used in the synthesis of chromane derivatives .
  • Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Results: The outcome of this application is not specified in the source .

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, as well as guidelines for its safe handling and disposal.


Future Directions

This could involve potential applications of the compound, based on its properties and reactivity. For example, if the compound shows biological activity, it might be studied further as a potential pharmaceutical.


Please consult a chemistry professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

2-bromo-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOCIQJROMWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446579
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-bromobenzaldehyde

CAS RN

85604-06-4
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-bromo-5-hydroxybenzaldehyde (100 mg, 0.50 mmol), potassium carbonate (138 mg, 1.00 mmol), and tetrabutylammonium iodide (18 mg, 0.05 mmol) in 1.0 mL of dry N,N-dimethylformamide was added benzyl bromide (89 μL, 0.74 mmol) at 0° C. After being stirred at room temperature overnight, the reaction mixture was diluted with diethyl ether. The solution was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain the title compound as a colorless oil (140 mg, 97%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
89 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-5-hydroxy-benzaldehyde (5.99 g, 29.8 mmol, Preparation 13 Step A) in DMF (50 mL) was treated with benzyl bromide (7.65 g, 44.7 mmol) and Cs2CO3 (15.1 g, 44.7 mmol). The resulting mixture was heated at 80° C. for 60 min and was quenched with water (200 mL). The mixture was extracted with EtOAc (2×100 mL), dried (Na2SO4), and concentrated to a residue, which was purified on silica gel chromatography (hexanes/EtOAc 9/1) to afford 5-benzyloxy-2-bromo-benzaldehyde as white solid in quantitative yield.
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Benzyloxy)-2-bromobenzaldehyde

Citations

For This Compound
10
Citations
JA Willardsen, DA Dudley, WL Cody, L Chi… - Journal of medicinal …, 2004 - ACS Publications
Factor Xa (FXa) has materialized as a key enzyme for the intervention of the blood coagulation cascade and for the development of new antithrombotic agents. FXa is the lone enzyme …
Number of citations: 128 pubs.acs.org
KY Nam, K Damodar, Y Lee, LS Park, JG Gim, JP Park… - Molecules, 2021 - mdpi.com
The research on resveratrol (1) has been conducted intensively over a long time due to its proven antioxidant activity and disease-fighting capabilities. Many efforts have also been …
Number of citations: 7 www.mdpi.com
D Delorme, Y Ducharme, C Brideau… - Journal of medicinal …, 1996 - ACS Publications
Naphthalenic lignan lactone 3a (L-702,539), a potent and selective 5-lipoxygenase (5-LO) inhibitor, is extensively metabolized at two different sites: the tetrahydropyran and the lactone …
Number of citations: 68 pubs.acs.org
H Newman, A Krajnc, D Bellini… - Journal of Medicinal …, 2021 - ACS Publications
The effectiveness of β-lactam antibiotics is increasingly compromised by β-lactamases. Boron-containing inhibitors are potent serine-β-lactamase inhibitors, but the interactions of boron-…
Number of citations: 10 pubs.acs.org
TB Petersen - 2008 - search.proquest.com
… The resulting orange solution was transferred via cannula over the course of 25 min into a solution of 5-benzyloxy-2bromobenzaldehyde (5, 16.4 g, 56.3 mmol) in THF (60 mL) while …
Number of citations: 0 search.proquest.com
AF Ku, GD Cuny - The Journal of Organic Chemistry, 2016 - ACS Publications
(−)-N-Methylguattescidine (3) is an alkaloid recently isolated from Fissistigma latifolium and assigned as a rare example of a 6a-alkyl aporphine. Herein, we report the synthesis of (±)-3 …
Number of citations: 13 pubs.acs.org
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org
C Hoarau, A Couture, E Deniau, P Grandclaudon - Synthesis, 2000 - thieme-connect.com
… 11b was prepared by oxidation (CrO3/H2SO4/ H2O/acetone) of 5-benzyloxy-2-bromobenzaldehyde.Compound 11h is commercially available. The phosphorylated amines 12,20 13,…
Number of citations: 29 www.thieme-connect.com
S Huang, TB Petersen, BH Lipshutz - Journal of the American …, 2010 - ACS Publications
… Naphthylboronic acid 4a was prepared from commercially available 5-benzyloxy-2-bromobenzaldehyde (8) via the known halonaphthol precursor 9, (5) using a modification of a route …
Number of citations: 81 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.